molecular formula C8H10N2O3 B061425 (1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde CAS No. 172498-95-2

(1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde

Cat. No. B061425
M. Wt: 182.18 g/mol
InChI Key: QBSKKRMMJPNRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as ethoxycarbonylimidazole-4-acetaldehyde or EI4A and has a molecular formula of C8H10N2O3.

Mechanism Of Action

The exact mechanism of action of (1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde is not fully understood. However, it is believed that this compound exerts its antitumor and antiviral activities by inhibiting the activity of certain enzymes involved in the growth and replication of cancer and viral cells.

Biochemical And Physiological Effects

Studies have shown that (1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde exhibits low toxicity and is well-tolerated by living organisms. Furthermore, this compound has been found to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the major advantages of using (1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde in lab experiments is its ease of synthesis and purification. Additionally, this compound exhibits potent biological activities at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the research on (1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde. One potential area of investigation is the development of novel anticancer and antiviral agents based on this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties. Finally, the potential use of (1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde in the synthesis of various organic compounds and as a catalyst in chemical reactions should also be explored.

Synthesis Methods

The synthesis of (1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde involves the reaction of ethyl chloroformate and imidazole-4-acetaldehyde under appropriate conditions. The reaction takes place in the presence of a base such as triethylamine and a suitable solvent such as dichloromethane. The resulting product is then purified using column chromatography or recrystallization to obtain a pure compound.

Scientific Research Applications

(1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor and antiviral activities, making it a promising candidate for the development of novel anticancer and antiviral agents. Additionally, this compound has been investigated for its potential use in the synthesis of various organic compounds and as a catalyst in chemical reactions.

properties

CAS RN

172498-95-2

Product Name

(1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 4-(2-oxoethyl)imidazole-1-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)10-5-7(3-4-11)9-6-10/h4-6H,2-3H2,1H3

InChI Key

QBSKKRMMJPNRDH-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C=C(N=C1)CC=O

Canonical SMILES

CCOC(=O)N1C=C(N=C1)CC=O

synonyms

1H-Imidazole-1-carboxylic acid, 4-(2-oxoethyl)-, ethyl ester

Origin of Product

United States

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